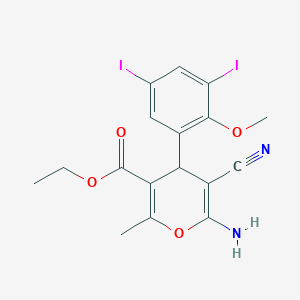![molecular formula C16H16INOS B296770 N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B296770.png)
N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, also known as IMSPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has been shown to have a number of biochemical and physiological effects in various experimental systems. In cell culture studies, N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. In animal studies, N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has been shown to have anti-inflammatory effects, as well as to inhibit the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has been shown to have a wide range of biological activities, which makes it a versatile tool for studying various biological processes. However, one limitation of using N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide. One area of interest is the development of N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide-based drugs for the treatment of cancer and inflammation. Another area of interest is the further elucidation of the mechanism of action of N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, which could lead to the discovery of new targets for drug development. Additionally, the use of N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide as a tool for studying various biological processes, such as cell signaling and apoptosis, could lead to new insights into these processes.
Métodos De Síntesis
N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can be synthesized through a series of chemical reactions, starting with the reaction of 4-iodo-2-methylphenol with thionyl chloride to form 4-iodo-2-methylphenyl chloride. This compound is then reacted with 4-methylthiophenol in the presence of sodium hydride to produce N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide.
Aplicaciones Científicas De Investigación
N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In biochemistry and pharmacology, N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has been studied for its mechanism of action and its effects on various biological processes.
Propiedades
Fórmula molecular |
C16H16INOS |
|---|---|
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
N-(4-iodo-2-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C16H16INOS/c1-11-3-6-14(7-4-11)20-10-16(19)18-15-8-5-13(17)9-12(15)2/h3-9H,10H2,1-2H3,(H,18,19) |
Clave InChI |
DEVUFPPCHGYYCN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)I)C |
SMILES canónico |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296687.png)
![methyl 2-amino-7-hydroxy-4-[4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carboxylate](/img/structure/B296689.png)
![methyl 2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296691.png)
![methyl 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296692.png)
![methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296693.png)
![ethyl6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296695.png)
![ethyl 6-amino-4-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296696.png)
![ethyl 6-amino-4-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296699.png)

![ethyl 4-[4-(allyloxy)-3,5-dibromophenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296701.png)
![ethyl 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296702.png)
![ethyl 6-amino-4-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296703.png)
![4-[4-(Allyloxy)-3-methoxyphenyl]-2-amino-1-anilino-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B296705.png)
![N-(4-bromo-2-chlorophenyl)-2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B296708.png)